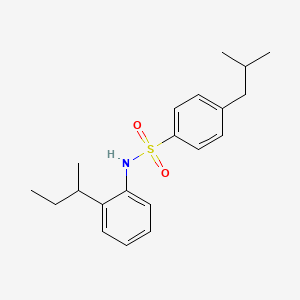
N-(sec-butyl)-3-methyl-1-piperidinecarboxamide
Übersicht
Beschreibung
N-(sec-butyl)-3-methyl-1-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It has been widely used in scientific research for its ability to selectively activate the delta-opioid receptor, which has been implicated in a range of physiological and pathological processes.
Wirkmechanismus
N-(sec-butyl)-3-methyl-1-piperidinecarboxamide selectively activates the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the brain and spinal cord. Activation of this receptor leads to the inhibition of adenylyl cyclase and the activation of potassium channels, which results in the hyperpolarization of neurons and a decrease in neurotransmitter release. This ultimately leads to the analgesic, anxiolytic, and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to have anti-inflammatory effects and to modulate immune function. Additionally, this compound has been shown to have neuroprotective effects and to promote neurogenesis in the hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(sec-butyl)-3-methyl-1-piperidinecarboxamide in lab experiments is its ability to selectively activate the delta-opioid receptor, which allows researchers to study the specific effects of this receptor without activating other opioid receptors. Additionally, this compound has a high affinity for the delta-opioid receptor, which means that it can be used at low concentrations. However, one limitation of using this compound is its relatively short half-life, which means that it may need to be administered frequently in experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(sec-butyl)-3-methyl-1-piperidinecarboxamide in scientific research. One area of focus is the development of new drugs that selectively target the delta-opioid receptor for the treatment of pain, mood disorders, and addiction. Additionally, this compound could be used to study the role of the delta-opioid receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, this compound could be used in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-methyl-1-piperidinecarboxamide has been widely used in scientific research for its ability to selectively activate the delta-opioid receptor. This receptor is involved in a range of physiological and pathological processes, including pain perception, mood regulation, and addiction. This compound has been used to study the role of the delta-opioid receptor in these processes, as well as to develop new drugs that selectively target this receptor.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(3)12-11(14)13-7-5-6-9(2)8-13/h9-10H,4-8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFKWJQUJNXCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCCC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



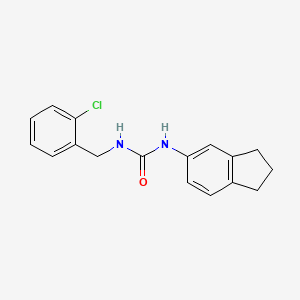
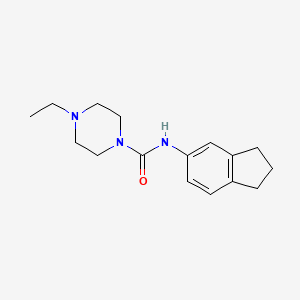
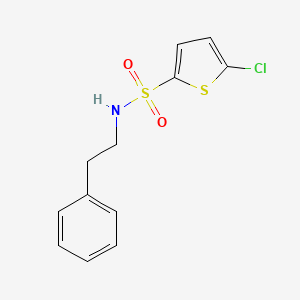
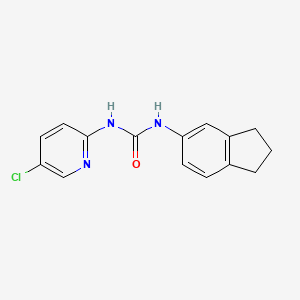
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
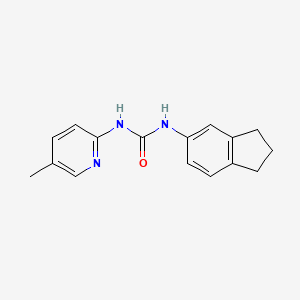
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
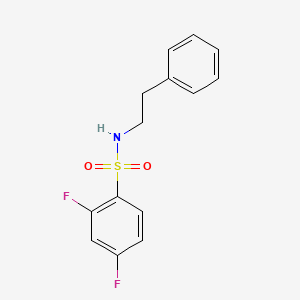

![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)

![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)
